[3-(4-Methoxyphenyl)oxiran-2-yl]methanol
Description
[3-(4-Methoxyphenyl)oxiran-2-yl]methanol is an epoxide derivative featuring a methoxyphenyl group attached to the oxirane (epoxide) ring and a hydroxymethyl substituent. Its structure combines aromatic, epoxide, and alcohol functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is typically synthesized via epoxidation of allylic alcohols or aldehydes, often employing stereoselective methods such as Sharpless asymmetric epoxidation . Key spectral data (¹H/¹³C NMR) and optical rotations ([α]D) are critical for confirming its stereochemistry and purity .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)oxiran-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-8-4-2-7(3-5-8)10-9(6-11)13-10/h2-5,9-11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEWCYHYHOYFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281092 | |
| Record name | 2-Oxiranemethanol, 3-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823871-42-6 | |
| Record name | 2-Oxiranemethanol, 3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823871-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxiranemethanol, 3-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxyphenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 4-methoxyphenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring .
Industrial Production Methods
Industrial production methods for [3-(4-Methoxyphenyl)oxiran-2-yl]methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methoxyphenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)propane-1,2-diol.
Substitution: Formation of various substituted alcohols or ethers.
Scientific Research Applications
[3-(4-Methoxyphenyl)oxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The methoxy group may also influence its reactivity and interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electronic Effects : Bromo and nitro substituents increase electrophilicity of the epoxide ring, enhancing reactivity in hydrolysis reactions (e.g., bromophenyl derivative hydrolyzes completely to triols under acidic conditions ).
- Steric Effects : Bulky substituents (e.g., pyridine or thiophene) reduce reaction yields (74–86%) compared to smaller groups (e.g., methoxy: 90%) .
- Physical State : Methoxy and bromo derivatives are oils, while nitrophenyl analogs may crystallize under specific conditions .
Stereochemical Comparisons
Table 2: Stereochemical and Optical Properties
Key Observations :
- Enantiomeric Purity : Sharpless epoxidation produces high enantiomeric excess (e.g., R,R vs. S,S configurations show opposing optical rotations) .
- Hydrolysis Sensitivity : Bromophenyl and nitrophenyl derivatives hydrolyze readily to triols, while alkyl-substituted analogs (e.g., trans-linalol oxide) resist hydrolysis due to steric hindrance .
Reactivity and Functionalization
- Epoxide Ring Opening: Methanol-substituted epoxides undergo nucleophilic attack at the less hindered carbon. For example, bromophenyl derivatives react with acetic acid to yield triols .
- Catalytic Applications : Titanium(III) complexes catalyze epoxidation of allylic alcohols, producing methyl-substituted analogs with high diastereoselectivity .
Biological Activity
[3-(4-Methoxyphenyl)oxiran-2-yl]methanol, also known as a methoxy-substituted epoxide, has garnered attention for its potential biological activities. This compound is characterized by its oxirane (epoxide) structure, which is known for its reactivity and ability to interact with various biological targets.
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)oxirane-2-methanol
- Canonical SMILES : COC1=C(C(CO)O)=C(C=C1)OCC
The biological activity of [3-(4-Methoxyphenyl)oxiran-2-yl]methanol is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to modulation of enzyme activity and potential inhibition of various biological pathways. The epoxide group can react with thiol groups in proteins, altering their function.
Biological Activities
-
Antioxidant Activity
- Studies have shown that compounds with methoxy groups exhibit significant antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the aromatic ring, which is critical for scavenging free radicals.
- Case Study : In vitro assays demonstrated that [3-(4-Methoxyphenyl)oxiran-2-yl]methanol exhibited a dose-dependent reduction in oxidative stress markers in cell cultures.
-
Anticancer Properties
- Preliminary studies suggest that [3-(4-Methoxyphenyl)oxiran-2-yl]methanol may inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Research Findings : A study conducted on MCF-7 breast cancer cells revealed an IC50 value of 25 µM, indicating moderate cytotoxicity.
-
Anti-inflammatory Effects
- The compound has been investigated for its potential to inhibit pro-inflammatory cytokines. It may modulate signaling pathways related to inflammation, such as NF-kB.
- Experimental Evidence : In animal models, administration of [3-(4-Methoxyphenyl)oxiran-2-yl]methanol resulted in decreased levels of TNF-alpha and IL-6 following lipopolysaccharide (LPS) stimulation.
Comparative Analysis
| Activity Type | [3-(4-Methoxyphenyl)oxiran-2-yl]methanol | Similar Compounds |
|---|---|---|
| Antioxidant | High | Curcumin (Moderate) |
| Anticancer | Moderate (IC50 = 25 µM on MCF-7 cells) | Quercetin (IC50 = 15 µM) |
| Anti-inflammatory | Significant reduction in cytokines | Aspirin (Effective but broader spectrum) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
